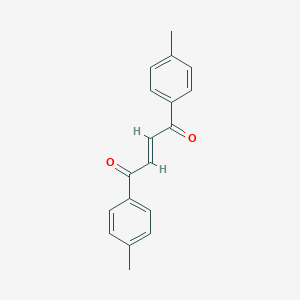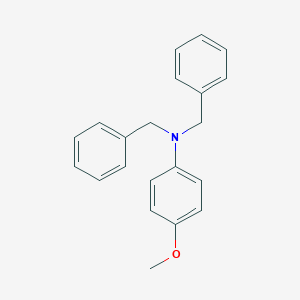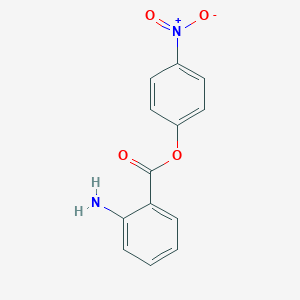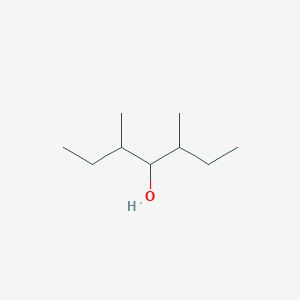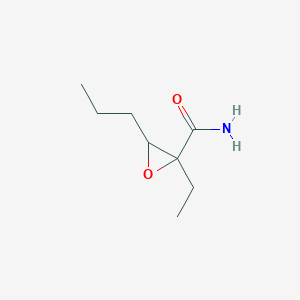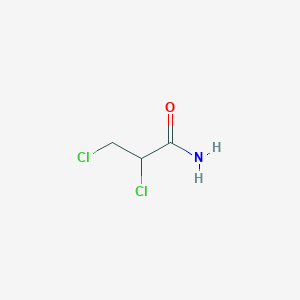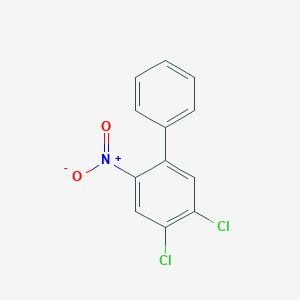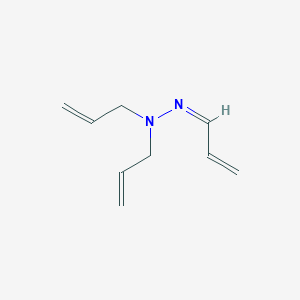
Acrylaldehyde diallylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylaldehyde diallylhydrazone (ADA) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydrazone derivative of acetaldehyde and diallylamine, which has been shown to possess significant anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
Acrylaldehyde diallylhydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Acrylaldehyde diallylhydrazone has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of Acrylaldehyde diallylhydrazone is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and chemokines, which are responsible for the inflammatory response. It also appears to induce apoptosis in cancer cells, which leads to their death.
Effets Biochimiques Et Physiologiques
Acrylaldehyde diallylhydrazone has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which leads to a decrease in inflammation. It also appears to induce apoptosis in cancer cells, which leads to their death. Additionally, Acrylaldehyde diallylhydrazone has been shown to possess antioxidant properties, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acrylaldehyde diallylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using Acrylaldehyde diallylhydrazone in lab experiments is that it can be toxic at high concentrations, which means that care must be taken when handling it.
Orientations Futures
There are several potential future directions for research on Acrylaldehyde diallylhydrazone. One area of interest is the development of Acrylaldehyde diallylhydrazone-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the mechanism of action of Acrylaldehyde diallylhydrazone, which could lead to a better understanding of its properties and potential applications. Additionally, there is potential for the development of new synthesis methods for Acrylaldehyde diallylhydrazone, which could make it more accessible for research and development purposes.
Conclusion:
In conclusion, Acrylaldehyde diallylhydrazone is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. While there is still much to learn about the mechanism of action of Acrylaldehyde diallylhydrazone, its biochemical and physiological effects make it an interesting compound for further research.
Méthodes De Synthèse
Acrylaldehyde diallylhydrazone can be synthesized by reacting acetaldehyde with diallylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields Acrylaldehyde diallylhydrazone as a yellow oily liquid, which can be purified by distillation.
Propriétés
Numéro CAS |
18491-20-8 |
|---|---|
Nom du produit |
Acrylaldehyde diallylhydrazone |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N-prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2/c1-4-7-10-11(8-5-2)9-6-3/h4-7H,1-3,8-9H2/b10-7- |
Clé InChI |
UBWAKKDBDWRUAI-YFHOEESVSA-N |
SMILES isomérique |
C=CCN(CC=C)/N=C\C=C |
SMILES |
C=CCN(CC=C)N=CC=C |
SMILES canonique |
C=CCN(CC=C)N=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
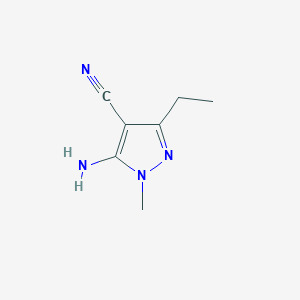
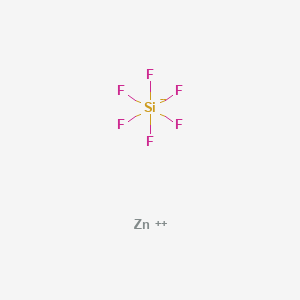
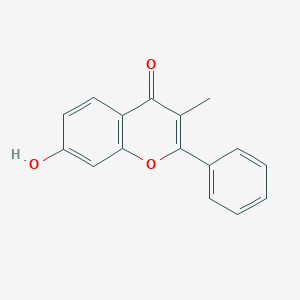
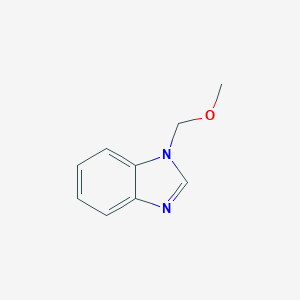
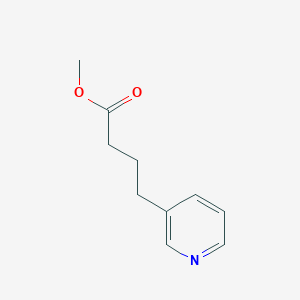
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
